N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dimethylaminophenyl group and a 4-methylpiperazine moiety. Sulfonamides are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic properties and hydrogen-bonding capabilities. This compound’s structural complexity, with dual aromatic systems and a piperazine side chain, distinguishes it from simpler sulfonamide analogs. Below, we provide a detailed comparison with structurally related sulfonamides, emphasizing substituent effects, physicochemical properties, and synthesis strategies.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2S/c1-18-15-19(2)24(20(3)16-18)31(29,30)25-17-23(28-13-11-27(6)12-14-28)21-7-9-22(10-8-21)26(4)5/h7-10,15-16,23,25H,11-14,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRMORXQIKKQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a dimethylamino moiety, and a piperazine ring, contributing to its biological activity. The molecular formula is , with a molecular weight of 426.6 g/mol. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antimicrobial properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Interaction : It may interact with various receptors in the body, affecting neurotransmission and potentially offering therapeutic benefits in pain management or psychiatric disorders.
- Calcium Channel Modulation : Similar sulfonamide derivatives have shown interactions with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antibiotics. Studies suggest that this compound could exhibit similar properties. For instance:
- In vitro Studies : Laboratory experiments indicate that the compound can inhibit the growth of various bacterial strains by targeting folic acid synthesis pathways.
Cardiovascular Effects
Research on related sulfonamide compounds has shown significant effects on cardiovascular parameters:
- Perfusion Pressure : In isolated rat heart models, certain benzene sulfonamides demonstrated a decrease in perfusion pressure and coronary resistance . This suggests potential applications in managing hypertension or other cardiovascular conditions.
Case Studies
- Study on Cardiovascular Impact : A study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure using an isolated rat heart model. Results indicated a time-dependent decrease in perfusion pressure compared to controls . This finding underscores the potential for developing cardiovascular drugs based on this compound's structure.
- Antimicrobial Efficacy : Another study explored various sulfonamide derivatives' antimicrobial properties against gram-positive and gram-negative bacteria. The results highlighted that modifications in the piperazine ring could enhance antibacterial activity .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure includes a 2,4,6-trimethylbenzenesulfonamide core linked to a dimethylaminophenyl group and a 4-methylpiperazine side chain. Key comparisons with analogs include:
- Dimethylaminophenyl vs.
- 4-Methylpiperazine vs. Morpholine/Piperidine : The piperazine moiety introduces two nitrogen atoms, enabling stronger hydrogen bonding and protonation at physiological pH compared to morpholine (one oxygen) or piperidine (one nitrogen) .
Physicochemical Properties
- Crystallinity : Bromine-substituted analogs (e.g., –6) exhibit strong intermolecular interactions (e.g., C–H···π, halogen bonding), aiding crystallization . The target compound’s trimethylbenzenesulfonamide core may promote similar packing efficiency.
Spectroscopic Characterization
- NMR: The dimethylamino group’s protons are expected to resonate upfield (δ ~2.8–3.2 ppm) compared to methoxy signals (δ ~3.7–3.9 ppm) in analogs .
- Mass Spectrometry : The molecular ion peak of the target compound would differ significantly from brominated analogs (e.g., : [M+H]+ at m/z 563 vs. target compound ~500–550 range).
- IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) are consistent across analogs, but the dimethylamino group may introduce N–H bending modes near 1600 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
